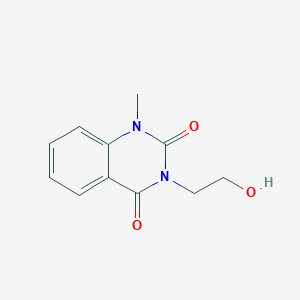
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the quinazoline ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of quinazoline-2,4-diol derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-hydroxyethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 3-(2-chloroethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 6,7-dimethoxy-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione
Uniqueness
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-12-9-5-3-2-4-8(9)10(15)13(6-7-14)11(12)16/h2-5,14H,6-7H2,1H3 |
Clave InChI |
MTMVQZYXOQGNPS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




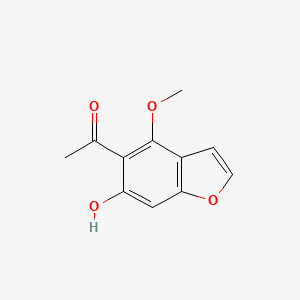
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)
![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)

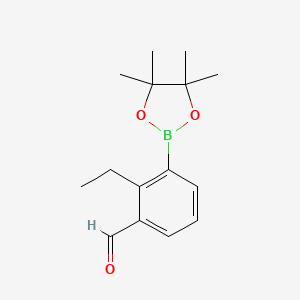

![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)
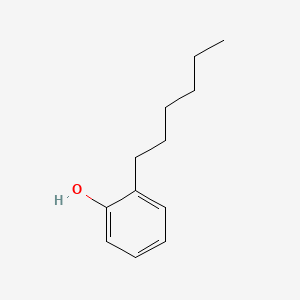


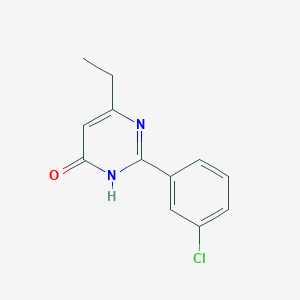
![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)
